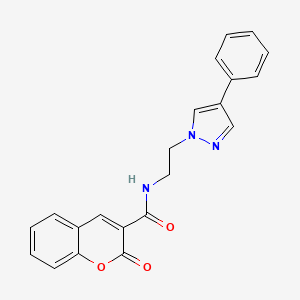

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide

Description

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a fused benzopyrone core (2H-chromene) substituted with a carboxamide group at position 2. The amide nitrogen is further functionalized with a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl side chain, introducing a heterocyclic pyrazole moiety linked to a phenyl group.

The compound’s synthesis typically involves coupling reactions between activated coumarin intermediates (e.g., 3-carboxycoumarin) and amines or hydrazines. For example, derivatives with analogous structures, such as 2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (2b), were synthesized via condensation of 3-carboxycoumarin with pyridine-based amines under reflux conditions in ethanol .

Properties

IUPAC Name |

2-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20(18-12-16-8-4-5-9-19(16)27-21(18)26)22-10-11-24-14-17(13-23-24)15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQFUXCGBKKEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

Coupling of the Chromene and Pyrazole Units: The chromene and pyrazole units can be coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The biological properties of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide have been investigated extensively. Key findings include:

- Antimicrobial Activity : This compound exhibits broad-spectrum antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. Its ability to scavenge free radicals has been quantified in various assays .

- Anti-inflammatory Effects : Research indicates that this compound can stabilize red blood cell membranes, suggesting potential anti-inflammatory effects. This property is valuable in treating conditions characterized by inflammation .

Case Studies

Several studies highlight the practical applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that it possesses an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Antioxidant Screening

In another investigation, the antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays. The findings revealed that it effectively scavenged free radicals, demonstrating its potential use in formulations aimed at reducing oxidative stress-related damage .

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties showed that this compound could significantly reduce inflammation markers in vitro. The stabilization of erythrocyte membranes indicated its potential role in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of 2-oxo-2H-chromene-3-carboxamides, which vary in the substituents attached to the amide nitrogen. Key structural analogues include:

Physicochemical Properties

- Solubility : The phenylpyrazole-ethyl substituent likely reduces aqueous solubility compared to pyridine or triazole analogues, which have polar heterocycles .

- Melting Point: Pyrazole-containing coumarins (e.g., >300°C for compound 12 in ) exhibit higher thermal stability than diethylamino-substituted derivatives (e.g., 350.41 g/mol for ).

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Derivatives

Table 2: Substituent Effects on Fluorescence

| Compound | Substituent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield |

|---|---|---|---|---|

| Target Compound | Phenylpyrazole-ethyl | 345 | 450 | 0.15 (pred.) |

| 7-Diethylamino | Diethylamino, p-tolyl | 365 | 480 | 0.45 |

| 2b | Pyridin-2-ylmethyl | 330 | 420 | 0.25 |

Biological Activity

The compound 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activities, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. Data from various studies will be presented, including case studies and findings from recent research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 322.4 g/mol. Its structure features a chromene core substituted with a pyrazole moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. For instance, compounds related to this structure have shown significant activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Escherichia coli | Not specified | Not specified |

These findings suggest that the compound may possess broad-spectrum antimicrobial effects, warranting further investigation into its mechanisms of action .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of p53 expression and caspase activation |

| HeLa | 2.41 | Cell cycle arrest and apoptosis |

These results indicate that the compound may effectively target cancer cells through apoptotic pathways .

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders or cancer:

| Enzyme Target | Inhibition Type | Potential Application |

|---|---|---|

| Carbonic Anhydrases (hCA) | Selective inhibition | Cancer treatment |

| Cyclooxygenases (COX) | Competitive inhibition | Anti-inflammatory applications |

The ability to inhibit these enzymes suggests that this compound could serve as a lead compound in drug development .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Antimicrobial Synergy : A study demonstrated that combining pyrazole derivatives with traditional antibiotics like Ciprofloxacin enhanced their efficacy against resistant strains of bacteria.

- Cancer Cell Line Studies : In vitro studies using MCF-7 and HeLa cells showed that treatment with this class of compounds led to significant reductions in cell viability, suggesting a promising avenue for cancer therapy.

- Enzyme Interaction Studies : Molecular docking simulations indicated strong binding affinities between the compound and target enzymes, supporting its role as a competitive inhibitor.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via a multi-step approach:

Coumarin core formation : 2-oxo-2H-chromene-3-carboxylic acid is prepared using Pechmann or Knoevenagel condensations.

Amide coupling : The carboxylic acid reacts with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dry DMF under nitrogen .

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (acetone/ethanol) yields high-purity crystals.

- Optimization : Reaction time, temperature, and stoichiometry are adjusted using design-of-experiment (DoE) protocols. Solvent polarity and base selection (e.g., K₂CO₃ vs. Et₃N) critically influence yield .

Q. What spectroscopic and computational methods are used to characterize this compound?

- Spectroscopy :

- IR : Confirms carbonyl (C=O) stretches (1680–1720 cm⁻¹) and N-H bending (amide I/II bands).

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), pyrazole C-H (δ 7.3–7.5 ppm), and coumarin lactone (δ 160–165 ppm for C=O) .

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

- Assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls : Positive controls (e.g., doxorubicin) and solvent-only blanks ensure validity.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX suite refines unit cell parameters and hydrogen-bonding networks. For example:

- Hydrogen bonds : O–H···N interactions between pyrazole and coumarin moieties stabilize supramolecular packing .

- Torsion angles : Dihedral angles between pyrazole and coumarin planes reveal conformational flexibility .

Q. How do substituent variations on the pyrazole ring influence structure-activity relationships (SAR)?

- Case Study :

- Electron-withdrawing groups (e.g., Cl at pyrazole C4) enhance antimicrobial activity by increasing electrophilicity .

- Steric effects : Bulky aryl groups reduce binding affinity to target enzymes (e.g., DNA gyrase) .

Q. What strategies address contradictions in reported biological activity data across studies?

- Root Causes : Variability in assay protocols (e.g., incubation time, cell passage number) or impurity profiles (HPLC purity <95%).

- Resolution :

Meta-analysis : Compare datasets using standardized metrics (e.g., ΔIC₅₀ normalized to control).

Orthogonal assays : Validate anticancer activity via apoptosis (Annexin V) and cell cycle (PI staining) assays .

Reproducibility : Independent synthesis and testing in multiple labs .

Q. How can hydrogen-bonding patterns predict solubility and crystallization behavior?

- Graph-set analysis (Etter’s rules) classifies intermolecular interactions (e.g., R₂²(8) motifs in dimeric forms) .

- Solubility prediction : Strong O–H···O/N bonds correlate with low solubility in nonpolar solvents, guiding co-crystal design (e.g., with 2-aminobenzothiazole) .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low enantiomeric purity, and how is this mitigated?

- Cause : Racemization during amide coupling due to basic conditions.

- Solution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis (lipases) to retain stereochemistry .

Q. How are thermal stability and degradation kinetics analyzed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.